molecular formula C10H14BrN3 B1380925 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine CAS No. 1820666-71-4

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

Cat. No.: B1380925
CAS No.: 1820666-71-4
M. Wt: 256.14 g/mol
InChI Key: XDOYXABQYADPJM-UHFFFAOYSA-N
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Description

The compound “8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The 1,5-naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The cycloaddition proceeds through endo transition states to afford tetrahydro-1,5-naphthyridines with the control of two stereocenters .


Molecular Structure Analysis

The molecular structure of 1,5-naphthyridine derivatives, including “this compound”, is based on the fusion of two pyridine rings through two adjacent carbon atoms . This makes them the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The cycloaddition proceeds through endo transition states to afford tetrahydro-1,5-naphthyridines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient Synthesis Methods : The compound is synthesized through a process involving lithiation, formylation, and reductive amination. This process is significant for the convenient synthesis of related compounds like 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Zlatoidský & Gabos, 2009).
  • Potential in Antimalarial Research : Derivatives of the compound, such as 7-bromo-N-(4'-diethylamino-1'-methylbutyl)-1,5-naphthyridin-4-amine, have shown significant antimalarial activity in scientific studies (Barlin & Tan, 1985).
  • Reaction and Animation Studies : The compound's reactivity, particularly in animation processes with potassium amide in liquid ammonia, has been a subject of study, offering insights into the compound's chemical behavior (Woźniak & Plas, 1978).

Applications in Supramolecular Chemistry

  • Supramolecular Salt Formation : Research has explored the formation of organic salts and crystalline solids using derivatives of the compound, which highlights its potential in the field of supramolecular chemistry (Dong et al., 2018).
  • Hydrogen Bonded Supramolecular Networks : Studies have detailed how derivatives of this compound interact with carboxylic acids to form various supramolecular architectures, important for understanding hydrogen bonding and crystal engineering (Jin et al., 2011).

Pharmaceutical and Medicinal Applications

  • Potential in Developing Antimalarials : Research has indicated the effectiveness of derivatives of this compound in antimalarial applications, with certain derivatives showing promising results in mouse models (Barlin & Tan, 1985).
  • Exploration in Topoisomerase-I Targeting : Derivatives have been investigated for their role in targeting topoisomerase-I, a crucial enzyme in DNA replication, highlighting its potential in cancer research and therapy (Singh et al., 2003).

Future Directions

The future directions for the study of “8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine” and similar compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significant importance in the field of medicinal chemistry, these compounds could be further studied for their potential biological activities .

Properties

IUPAC Name

8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h6,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOYXABQYADPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C2=C1CCCN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

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